molecular formula C19H22N2OS B2593750 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide CAS No. 898407-83-5

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2593750
CAS No.: 898407-83-5
M. Wt: 326.46
InChI Key: GHHQQJRJPCLYSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is a synthetic small molecule featuring a 3,4-dihydroisoquinoline scaffold, a privileged structure in medicinal chemistry known for its versatility in drug discovery . This compound is of significant interest in early-stage research for its potential as a building block in the development of novel therapeutic agents. Compounds within this structural class have recently been investigated as potent inhibitors of the STING (Stimulator of Interferon Genes) pathway, a key regulator of innate immune responses . The structural motif combines a cyclopropanecarboxamide group with the dihydroisoquinoline and thiophene rings, which may contribute to its physicochemical properties and ability to interact with biological targets. Researchers can utilize this compound for exploring new chemical space in immunology and oncology research, particularly for studying the STING axis, which is implicated in autoimmune diseases, autoinflammatory disorders, and cancer biology . This product is intended For Research Use Only (RUO) and is strictly prohibited for diagnostic, therapeutic, or personal use. Researchers should consult the Certificate of Analysis for specific handling, storage, and safety information.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c22-19(15-7-8-15)20-12-17(18-6-3-11-23-18)21-10-9-14-4-1-2-5-16(14)13-21/h1-6,11,15,17H,7-10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHQQJRJPCLYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the dihydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline ring.

    Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable halide.

    Cyclopropanecarboxamide formation: The final step involves the formation of the cyclopropanecarboxamide moiety, which can be achieved through a cyclopropanation reaction followed by amidation.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon with hydrogen gas, or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the position of the reactive sites on the molecule. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide depends on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Alternatively, if it acts on a receptor, it may mimic or block the natural ligand, modulating the receptor’s signaling pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name / ID Key Features Biological Activity / Synthesis Insights Reference
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropanecarboxamide core with phenoxy and phenyl substituents. Synthesized via procedure B (78% yield, dr 23:1). No direct activity reported; structural analog for synthesis
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-N-(2-morpholinoethyl)benzamide (6) Dihydroisoquinoline linked to benzamide via methylene; morpholine side chain. Yield: 57%. Evaluated as BChE inhibitor; moderate activity
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene-carboxamide with nitroaryl group. Synthesized via acetonitrile reflux (crystallized, 397 K mp). Antibacterial/antifungal activity; genotoxicity reported
Encequidar (N-[2-(2-{4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-2H-tetrazol-5-yl)-4,5-dimethoxyphenyl]-4-oxo-4H-1-benzopyran-2-carboxamide) Complex dihydroisoquinoline-tetrazole-benzopyran hybrid. P-glycoprotein inhibitor; enhances oral drug absorption

Key Comparison Points:

Core Scaffolds: The target compound’s cyclopropanecarboxamide differs from benzamide derivatives (e.g., compounds 5–11 in ), which may reduce steric hindrance and alter binding kinetics . Compared to encequidar, which incorporates a tetrazole ring and benzopyran, the target lacks these groups but shares the dihydroisoquinoline motif, suggesting divergent target selectivity .

Substituent Effects: The thiophen-2-yl group in the target contrasts with nitroaryl () or morpholine/pyrrolidine side chains (). Thiophene’s electron-rich nature may enhance π-π stacking in hydrophobic pockets . Methoxy or bromo substituents on dihydroisoquinoline (e.g., compound 11 in ) could improve potency but are absent in the target .

Synthetic Accessibility :

  • The target’s synthesis likely involves multi-step coupling (e.g., amide bond formation and cyclopropane ring closure), similar to ’s procedure B but with thiophene incorporation. Yields for analogs range from 57–78% .

Pharmacological Potential: Dihydroisoquinoline-benzamide analogs () show anti-Aβ aggregation and BChE inhibition, suggesting the target may share neuroprotective effects . Thiophene-carboxamides () exhibit antimicrobial activity, but the target’s cyclopropane group may redirect its mechanism toward CNS targets .

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and synthesis methods while providing a comprehensive overview of relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2OC_{19}H_{22}N_2O. The compound features a cyclopropanecarboxamide moiety linked to a 3,4-dihydroisoquinoline and thiophene structure, which are known for their diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of thiophene and isoquinoline have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study reported that certain derivatives exhibited IC50 values ranging from 1.3 to 4.7 µg/mL against breast cancer cells (MCF-7), indicating potent anticancer activity comparable to doxorubicin .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors involved in cancer cell proliferation and survival. This interaction can lead to apoptosis (programmed cell death), as evidenced by morphological changes observed in treated cells .

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

  • Formation of 3,4-Dihydroisoquinoline : This is achieved through hydrogenation of isoquinoline.
  • Alkylation with Thiophene : The thiophene derivative is introduced via alkylation reactions.
  • Cyclopropanation : The cyclopropane ring is formed through cyclization reactions involving carboxylic acids or derivatives.

Case Studies

  • Cytotoxicity Assessment : A study focused on the cytotoxic effects of various derivatives against MCF-7 cells showed that compounds with similar structural features exhibited strong anticancer activity, with some derivatives being more effective than conventional chemotherapeutics .
    CompoundIC50 (µg/mL)Activity Level
    Compound 11.3High
    Compound 34.7Moderate
    Doxorubicin8.0Reference
  • Mechanistic Insights : The apoptotic effects were characterized using AO/EtBr staining techniques, revealing that the treated cells displayed various stages of apoptosis, including early and late-stage programmed cell death .

Q & A

Q. What are the key synthetic strategies for preparing N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide?

The synthesis typically involves multi-step organic reactions, including:

  • Intermediate preparation : Formation of 3,4-dihydroisoquinoline and thiophene-ethylamine intermediates via reductive amination or coupling reactions .
  • Amide bond formation : Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to link cyclopropanecarboxylic acid to the amine intermediate .
  • Salt formation : Conversion of free bases to dihydrochloride salts via treatment with HCl in methanol, yielding high-purity solids (HPLC >95%) . Yields range from 60–72%, with purification via column chromatography or recrystallization .

Q. How is the compound characterized post-synthesis?

Standard characterization methods include:

  • Spectroscopy : 1^1H NMR for structural confirmation (e.g., dihydroisoquinoline protons at δ 2.8–3.2 ppm, thiophene protons at δ 6.8–7.2 ppm) and mass spectrometry (MS-ESI) for molecular weight validation .
  • Purity analysis : HPLC with reverse-phase columns (C18) and UV detection at 254 nm to ensure >95% purity .
  • Elemental analysis : Microanalysis (C, H, N) for new compounds to confirm stoichiometry .

Q. What initial biological activities have been reported for this compound?

  • NOS inhibition : Evaluated against human iNOS, eNOS, and nNOS isoforms using radioactive assays in Baculovirus-infected Sf9 cells. Activity is linked to the dihydroisoquinoline-thiophene scaffold, with IC50_{50} values in the micromolar range .
  • Structural motifs : The thiophene and cyclopropane groups are hypothesized to enhance membrane permeability and target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Control experiments : Compare spectra with known intermediates (e.g., free base vs. salt forms) to identify shifts caused by protonation .
  • Isotopic labeling : Use 13^{13}C or 15^{15}N-labeled precursors to clarify ambiguous NMR signals .
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., dihydroisoquinoline conformation) by growing single crystals and analyzing diffraction patterns .

Q. What strategies optimize reaction conditions for higher yields in large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve coupling efficiency, while methanol facilitates salt formation .
  • Catalyst screening : Test alternative catalysts (e.g., HOBt for amide bonds) to reduce side reactions .
  • Computational modeling : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, minimizing trial-and-error approaches .

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

  • Molecular docking : Simulate binding to NOS isoforms using software like AutoDock Vina, focusing on hydrogen bonding with heme cofactors and hydrophobic interactions with the thiophene ring .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .
  • QSAR studies : Correlate structural features (e.g., cyclopropane ring size) with inhibitory activity to guide analog design .

Q. What methods address stereochemical challenges in synthesizing chiral analogs?

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based) to separate enantiomers .
  • Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclopropane formation to control stereochemistry .
  • X-ray analysis : Confirm absolute configuration of resolved enantiomers .

Q. How can researchers design analogs to improve selectivity for specific NOS isoforms?

  • Bioisosteric replacement : Substitute thiophene with furan or pyridine to modulate electronic effects and steric bulk .
  • Fragment-based drug design : Use crystallographic data to identify regions of the binding pocket (e.g., nNOS-specific Glu592) for targeted modifications .
  • In vitro assays : Test analogs against recombinant NOS isoforms to quantify selectivity ratios (e.g., iNOS/nNOS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.